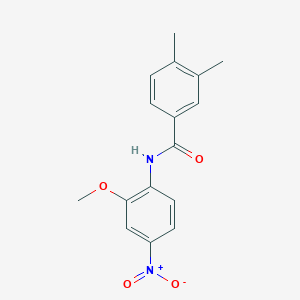

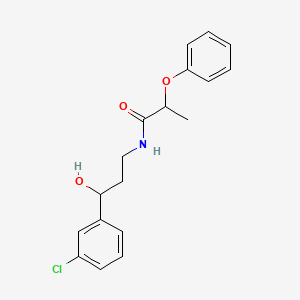

![molecular formula C12H13I B3003217 1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287345-33-7](/img/structure/B3003217.png)

1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane” is a chemical compound that is part of the bicyclo[1.1.1]pentane (BCP) family . BCPs have been studied extensively as bioisosteric components of drugs . They are not found in nature and this molecular unit approximates the distance of a para-disubstituted benzene which is replaced in medicines as a method of improving treatments .

Synthesis Analysis

The synthesis of BCPs has been a subject of considerable interest in recent years . A variety of methods have been developed for BCP synthesis, considering both scope and limitation . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization .Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . The BCP motif is conformationally rigid and potentially more metabolically resistant .Chemical Reactions Analysis

The reactivity of BCPs has been explored in various studies . For instance, a novel reaction for the synthesis of 1-azido-3-heteroaryl BCPs via azidoheteroarylation of [1.1.1]propellane has been reported . In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of BCPs are highly dependent on the spatial arrangement and interactions between the constituent molecules . Iodo-substituted systems were found to be more impact sensitive, whereas hydroxymethyl substitution led to more rapid thermodecomposition .作用机制

While the exact mechanism of action of “1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane” is not specified in the search results, BCPs in general have been used as bioisosteres in drug design . They are produced by immune cells near the site of inflammation and carry out a range of different pro-resolving bioactions before being rapidly converted to inactive metabolites .

未来方向

The future directions in the study of BCPs involve the design and synthesis of more chemically and metabolically stable analogues . A programmable bis-functionalization strategy has been reported to enable late-stage sequential derivatization of BCP bis-boronates, opening up opportunities to explore the structure-activity relationships of drug candidates possessing multisubstituted BCP motifs .

属性

IUPAC Name |

1-iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I/c1-9-4-2-3-5-10(9)11-6-12(13,7-11)8-11/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBVTNUQKPMHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C23CC(C2)(C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

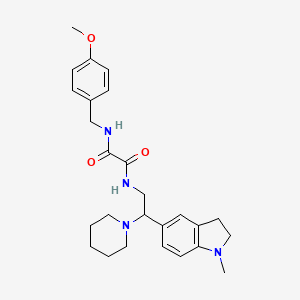

![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)

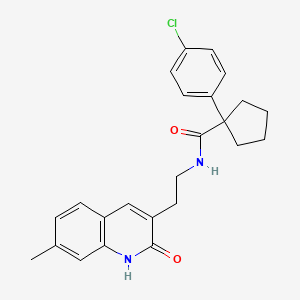

![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)

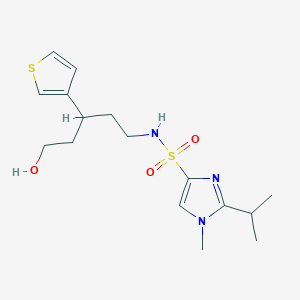

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)

![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)

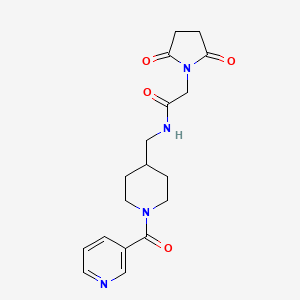

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)